Cas no 1439899-47-4 (2-(Oxan-4-ylmethoxy)pyrimidine-5-carboxylic acid)

2-(Oxan-4-ylmethoxy)pyrimidine-5-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2-(Oxan-4-ylmethoxy)pyrimidine-5-carboxylic acid
- 5-Pyrimidinecarboxylic acid, 2-[(tetrahydro-2H-pyran-4-yl)methoxy]-
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- インチ: 1S/C11H14N2O4/c14-10(15)9-5-12-11(13-6-9)17-7-8-1-3-16-4-2-8/h5-6,8H,1-4,7H2,(H,14,15)
- InChIKey: ITUNWEHQSAIIDG-UHFFFAOYSA-N
- ほほえんだ: C1(OCC2CCOCC2)=NC=C(C(O)=O)C=N1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 4
2-(Oxan-4-ylmethoxy)pyrimidine-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM504735-1g |
2-((Tetrahydro-2H-pyran-4-yl)methoxy)pyrimidine-5-carboxylicacid |
1439899-47-4 | 97% | 1g |
$542 | 2023-03-07 |
2-(Oxan-4-ylmethoxy)pyrimidine-5-carboxylic acid 関連文献
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
2-(Oxan-4-ylmethoxy)pyrimidine-5-carboxylic acidに関する追加情報
Comprehensive Overview of 2-(Oxan-4-ylmethoxy)pyrimidine-5-carboxylic acid (CAS No. 1439899-47-4)
2-(Oxan-4-ylmethoxy)pyrimidine-5-carboxylic acid (CAS No. 1439899-47-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique pyrimidine core and oxane-derived side chain, serves as a versatile intermediate in the synthesis of bioactive molecules. Its molecular structure, combining a pyrimidine-5-carboxylic acid moiety with an oxan-4-ylmethoxy group, offers exceptional potential for modulating drug solubility and target binding affinity.
In recent years, the demand for heterocyclic compounds like 2-(Oxan-4-ylmethoxy)pyrimidine-5-carboxylic acid has surged due to their applications in drug discovery. Researchers are particularly interested in its role as a building block for kinase inhibitors and antiviral agents. The compound’s CAS No. 1439899-47-4 is frequently searched in academic and industrial databases, reflecting its relevance in developing therapies for diseases such as cancer and viral infections. Its structural features align with current trends in fragment-based drug design and medicinal chemistry optimization.
The synthesis of 2-(Oxan-4-ylmethoxy)pyrimidine-5-carboxylic acid involves multi-step organic reactions, including esterification and ether formation. Its carboxylic acid functionality allows for further derivatization, making it a valuable precursor for amide or ester conjugates. This adaptability is crucial for creating libraries of compounds in high-throughput screening campaigns. Additionally, its oxan-4-ylmethoxy group enhances metabolic stability, a key consideration in modern drug development.
From an industrial perspective, CAS No. 1439899-47-4 is often discussed in the context of green chemistry and sustainable synthesis. Companies are exploring catalytic methods to produce this compound with minimal waste, addressing environmental concerns. Its applications extend to agrochemicals, where it serves as a scaffold for herbicides and fungicides with improved efficacy and lower toxicity.
Analytical characterization of 2-(Oxan-4-ylmethoxy)pyrimidine-5-carboxylic acid typically employs techniques like NMR, HPLC, and mass spectrometry. Purity and stability are critical parameters, especially for regulatory submissions. The compound’s pyrimidine ring system is also a hotspot for computational modeling studies, aiding in the prediction of its interactions with biological targets.
In summary, 2-(Oxan-4-ylmethoxy)pyrimidine-5-carboxylic acid (CAS No. 1439899-47-4) exemplifies the intersection of synthetic chemistry and life sciences. Its multifaceted applications, coupled with its structural ingenuity, position it as a compound of enduring interest in both academic and industrial settings. As research progresses, its role in addressing unmet medical and agricultural challenges will likely expand further.
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